molecular formula C14H17BrN2O5S B3124460 Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate CAS No. 318288-66-3

Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate

Cat. No. B3124460
CAS RN: 318288-66-3
M. Wt: 405.27 g/mol
InChI Key: DYKNRHWBUFQTRC-UHFFFAOYSA-N
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Description

Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is a chemical compound with the molecular formula C₁₄H₁₉BrN₂O₄S . It has a mass of 391.2818 dalton .


Molecular Structure Analysis

The molecular structure of Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate can be represented by the canonical SMILES string: CCOC(=O)CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate are not available, it’s worth noting that aromatic compounds like this one often undergo substitution, addition, and oxidation reactions . The most common type is electrophilic substitution .


Physical And Chemical Properties Analysis

Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate has a molecular weight of 391.2818 dalton . Its chemical formula is C₁₄H₁₉BrN₂O₄S .

Scientific Research Applications

Analytical Chemistry and Impurity Profiling

Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate has been studied for its relevance in analytical chemistry, specifically in the impurity profiling of drug substances. Thomasberger et al. (1999) developed a liquid chromatography-mass spectrometry (LC-MS) method to determine the impurity profile of a related compound, showcasing the approach's efficacy in identifying unknown byproducts during synthesis and scale-up processes Thomasberger, F. Engel, & K. Feige, 1999.

Crystallography and Molecular Structure

The crystal structure of compounds closely related to Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate has been explored to understand its molecular configuration. Murtaza et al. (2012) described the asymmetric unit of a similar compound, revealing insights into the molecule's conformation and intermolecular interactions, which are critical for the development of new chemical entities Murtaza, Naghmana Kausar, A. Abbas, M. Tahir, & M. Zulfiqar, 2012.

Chemical Synthesis and Derivatization

In the realm of chemical synthesis, various strategies involving Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate have been developed to create novel compounds. Wu et al. (1997) synthesized a new sulfonate reagent for analytical derivatization in liquid chromatography, illustrating the compound's utility in enhancing detection sensitivity through derivatization techniques Hsin‐Lung Wu, Yun-Yaw Shyu, & H. Kou, 1997.

Anticancer and Antimicrobial Activities

The bioactive potential of derivatives of Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate has been a focus of pharmacological research. Studies have examined these derivatives for their anticancer and antimicrobial properties. Rehman et al. (2018) conducted research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents, which underscores the therapeutic relevance of these compounds in cancer treatment A. Rehman, N. Ahtzaz, & M. Abbasi, 2018.

properties

IUPAC Name

ethyl 2-[1-(4-bromophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O5S/c1-2-22-13(18)9-12-14(19)16-7-8-17(12)23(20,21)11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKNRHWBUFQTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190787
Record name Ethyl 1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

318288-66-3
Record name Ethyl 1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318288-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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